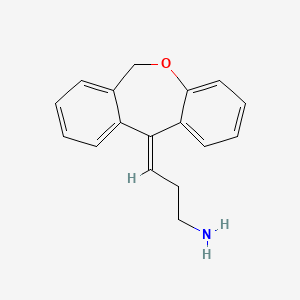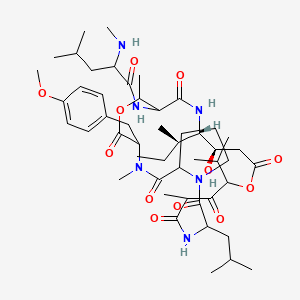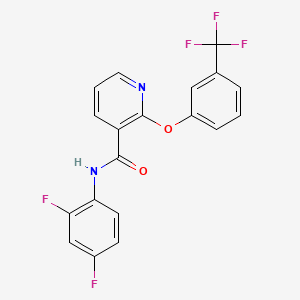
敌草隆
概述
描述
双氟草醚是一种除草剂,用于控制禾本科和阔叶杂草。它在欧洲已被广泛用于管理扁豆和冬小麦等作物中的杂草。 双氟草醚以其低水溶性和低挥发性而闻名,使其在土壤系统中中等持久,在水生系统中非常持久,具体取决于当地条件 .
科学研究应用
双氟草醚有几个科学研究应用,包括:
化学: 用作除草剂化学和环境归宿研究中的模型化合物。
生物学: 研究其对植物生理和杂草抗性机制的影响。
医学: 对潜在的治疗应用进行有限的研究,主要集中在其安全性 and 毒性。
作用机制
双氟草醚通过抑制植物中对类胡萝卜素生物合成至关重要的酶——植烷脱饱和酶而发挥其除草作用。这种抑制破坏了光合作用过程,导致易感杂草死亡。 涉及的分子靶点和途径包括抑制类胡萝卜素生物合成,随后破坏叶绿素的产生 .
类似的化合物:
氟草烟: 另一种用于除草的除草剂,通常与双氟草醚联合使用以提高功效。
甲磺隆-甲基-钠: 一种乙酰乳酸合酶抑制剂,与双氟草醚联合使用,以更广泛地控制杂草。
比较: 双氟草醚在其作为植烷脱饱和酶抑制剂的作用机制方面是独一无二的,而氟草烟和甲磺隆-甲基-钠具有不同的作用机制。 这种独特性允许双氟草醚与其他除草剂组合使用,以有效地管理抗性杂草种群 .
安全和危害
未来方向
生化分析
Biochemical Properties
Diflufenican plays a significant role in biochemical reactions, particularly as an inhibitor of phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids . This inhibition disrupts the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage. Diflufenican interacts with various biomolecules, including enzymes and proteins, to exert its herbicidal effects. The nature of these interactions primarily involves the binding of diflufenican to the active site of phytoene desaturase, thereby inhibiting its activity and leading to the accumulation of phytoene .
Cellular Effects
Diflufenican affects various types of cells and cellular processes. In plant cells, it disrupts the biosynthesis of carotenoids, leading to impaired photosynthesis and growth inhibition . This herbicide influences cell signaling pathways by interfering with the normal function of phytoene desaturase, which is crucial for the production of carotenoids. Additionally, diflufenican impacts gene expression related to carotenoid biosynthesis, resulting in altered cellular metabolism and reduced photosynthetic efficiency .
Molecular Mechanism
The molecular mechanism of diflufenican involves its binding to the active site of phytoene desaturase, an enzyme responsible for the desaturation of phytoene to produce carotenoids . By inhibiting this enzyme, diflufenican prevents the formation of carotenoids, leading to the accumulation of phytoene and disruption of the carotenoid biosynthetic pathway. This inhibition results in reduced photosynthetic activity and impaired growth in target plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diflufenican change over time. Diflufenican is shown to be stable to photolysis in soil, indicating its persistence under field conditions . Over time, diflufenican may degrade into various metabolites, which can have different effects on cellular function. Long-term studies have shown that diflufenican can lead to decreased body weight gain and increased organ weights in the liver of test animals . These temporal effects highlight the importance of considering the stability and degradation of diflufenican in laboratory and field studies.
Dosage Effects in Animal Models
The effects of diflufenican vary with different dosages in animal models. At high doses, diflufenican has been observed to cause systemic toxicity, including decreased body weight gain and increased liver weights . In multigeneration studies, high doses of diflufenican have been associated with incidences of dystocia, although no carcinogenic potential has been demonstrated . These findings underscore the importance of determining appropriate dosage levels to minimize adverse effects while maintaining efficacy.
Metabolic Pathways
Diflufenican is involved in various metabolic pathways, particularly in plants. It is metabolized primarily through hydroxylation and conjugation reactions . The metabolism of diflufenican in plants involves the formation of hydroxylated metabolites, which are further conjugated with sugars or amino acids. These metabolic pathways help in the detoxification and elimination of diflufenican from plant tissues .
Transport and Distribution
Diflufenican is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots, where it exerts its herbicidal effects . The transport of diflufenican within plant tissues is facilitated by its interaction with specific transporters and binding proteins. These interactions influence the localization and accumulation of diflufenican in target tissues, enhancing its efficacy as a herbicide .
Subcellular Localization
The subcellular localization of diflufenican is primarily within the chloroplasts, where it inhibits the enzyme phytoene desaturase . This localization is crucial for its activity, as the chloroplast is the site of carotenoid biosynthesis. Diflufenican’s targeting to the chloroplasts ensures that it effectively disrupts the carotenoid biosynthetic pathway, leading to impaired photosynthesis and growth inhibition in target plants .
准备方法
合成路线和反应条件: 双氟草醚通过一系列化学反应合成,这些反应涉及将氟原子引入分子结构中。具体的合成路线和反应条件是专有的,未在公开场合详细披露。它通常涉及在受控温度和压力条件下使用氟化剂和各种有机溶剂。
工业生产方法: 双氟草醚的工业生产涉及在专门设施中进行大规模化学合成。该过程包括化学反应、纯化和质量控制的多个步骤,以确保最终产品符合监管标准。 生产方法旨在高效且环保,最大限度地减少废物和排放 .
化学反应分析
反应类型: 双氟草醚会发生几种类型的化学反应,包括:
氧化: 双氟草醚在某些条件下可以被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变双氟草醚的化学结构,影响其除草性能。
取代: 双氟草醚可以进行取代反应,其中分子中的一个或多个原子被不同的原子或基团取代。
常见的试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用各种卤化剂和有机溶剂。
形成的主要产物: 从这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能会产生双氟草醚氧化物,而还原可以产生具有改变的官能团的双氟草醚衍生物 .
相似化合物的比较
Flufenacet: Another herbicide used for weed control, often combined with diflufenican for enhanced efficacy.
Iodosulfuron-methyl-sodium: An acetolactate synthase inhibitor used in combination with diflufenican for broader weed control.
Comparison: Diflufenican is unique in its mode of action as a phytoene desaturase inhibitor, whereas flufenacet and iodosulfuron-methyl-sodium have different modes of action. This uniqueness allows diflufenican to be used in combination with other herbicides to manage resistant weed populations effectively .
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEHFWKAOXOVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041494 | |
| Record name | Diflufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83164-33-4 | |
| Record name | Diflufenican | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83164-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflufenican [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083164334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUFENICAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Diflufenican in plants?
A: Diflufenican targets phytoene desaturase (PDS) [, , , ], an enzyme essential for carotenoid biosynthesis in plants.
Q2: How does Diflufenican's interaction with PDS affect plants?
A: By inhibiting PDS, Diflufenican disrupts carotenoid biosynthesis [, , , ]. Carotenoids protect chlorophyll from photo-oxidative damage; therefore, their absence leads to chlorophyll degradation and the characteristic bleaching of green tissues in susceptible plants [, , ].
Q3: What is the molecular formula and weight of Diflufenican?
A3: The molecular formula of Diflufenican is C19H11F5N2O2, and its molecular weight is 390.3 g/mol.
Q4: How does the application time of Diflufenican affect its persistence in soil?
A: Studies have shown that Diflufenican applied in the early spring degrades faster than when applied in the preceding autumn []. This suggests that Diflufenican's soil metabolism is faster during spring/summer than winter.
Q5: Do organic fertilizers influence the persistence of Diflufenican in soil?
A: Research indicates that applying organic fertilizers, such as green manure, cow manure, or pig slurry, before sowing can increase the persistence of Diflufenican in soil [, ]. This effect is primarily attributed to the young soil organic matter and is less pronounced after six months.
Q6: Has research explored alternative chemical structures with similar herbicidal activity to Diflufenican?
A: Yes, recent studies have investigated N-benzyl-6-methylpicolinamides as a novel scaffold for potential bleaching herbicides []. These compounds demonstrate a similar bleaching effect on weeds and an interference with carotenoid biosynthesis, suggesting they share a comparable mode of action with Diflufenican.
Q7: Does the formulation of Diflufenican influence its efficacy?
A: While not directly addressed in the provided abstracts, research highlights the importance of appropriate formulation for herbicides [, ]. Factors such as solubility, bioavailability, and compatibility with other agrochemicals can significantly impact efficacy. Further research specific to Diflufenican formulations would be beneficial.
Q8: Does Diflufenican accumulate in edible parts of cereal crops?
A: Studies analyzing Diflufenican residues in wheat and maize after repeated applications found no detectable residues above the limit of determination (0.001 mg/kg) in any edible plant parts []. This suggests low risk of Diflufenican accumulation in cereal grains.
Q9: Has the efficacy of Diflufenican been evaluated in field conditions?
A: Yes, numerous studies have investigated the efficacy of Diflufenican in controlling weeds in field crops like wheat, barley, and garlic [, , , , , ]. Results generally indicate good control of various weed species, particularly when applied pre-emergence or early post-emergence.
Q10: Are there known cases of weed resistance to Diflufenican?
A: Yes, resistance to Diflufenican has been documented in several weed species, including oriental mustard [, ] and wild radish [, ]. In some instances, cross-resistance to other PDS-inhibiting herbicides like picolinafen has also been observed [].
Q11: What mechanisms are responsible for Diflufenican resistance?
A: Research suggests both target-site and non-target-site resistance mechanisms are involved. A Leu-526-Val mutation in the PDS gene confers resistance in oriental mustard []. In contrast, wild radish populations exhibit non-target-site resistance potentially linked to enhanced herbicide metabolism mediated by cytochrome P450s [].
Q12: What analytical methods are commonly employed for detecting and quantifying Diflufenican residues?
A: Gas chromatography coupled with electron capture detection (GC-ECD) [] and ultra-high pressure liquid chromatography [] are among the analytical techniques used to determine Diflufenican residues in soil and plant matrices.
Q13: Can Diflufenican degradation be stimulated in environments like urban gravel?
A: Research suggests that amending urban gravel with dry alfalfa can stimulate the formation of AE-B, the primary metabolite of Diflufenican []. This effect is attributed to the increased microbial activity and abundance of microorganisms involved in complex carbon source degradation, facilitated by the alfalfa amendment.
Q14: Are there alternative herbicide options for controlling Diflufenican-resistant weeds?
A: While specific alternatives depend on the weed species and resistance mechanisms present, research suggests rotating different herbicide modes of action is crucial to manage resistance [, , , ]. For instance, using herbicides with different target-sites, such as ALS inhibitors or ACCase inhibitors, in combination or rotation with Diflufenican might help delay resistance development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
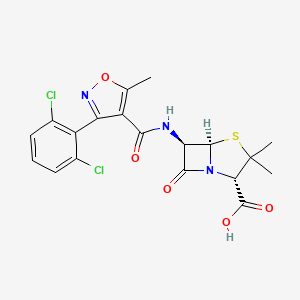
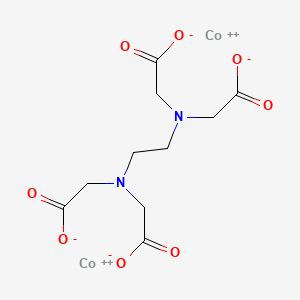
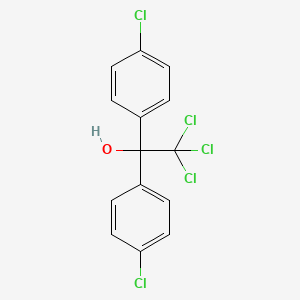
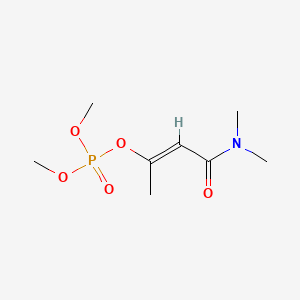

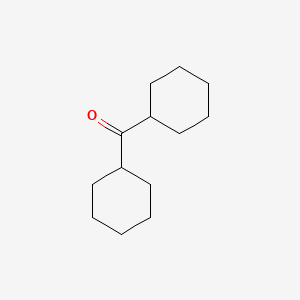
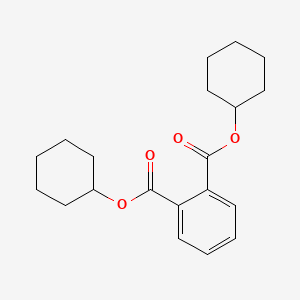


![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
